2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18038786
Molecular Formula: C10H13ClF3N
Molecular Weight: 239.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClF3N |
|---|---|
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 2-[3-methyl-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12F3N.ClH/c1-7-6-8(4-5-14)2-3-9(7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H |
| Standard InChI Key | VLEMIEQYJDGUML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CCN)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-[3-methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, reflecting its structural components:
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A phenyl ring substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 4.
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An ethylamine chain (-CH₂CH₂NH₂) attached to the aromatic ring.
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A hydrochloride salt formation at the amine group, enhancing stability and solubility.
The molecular formula C₁₀H₁₃ClF₃N corresponds to a molecular weight of 239.66 g/mol, with the trifluoromethyl group contributing significantly to its lipophilicity (LogP ≈ 2.74).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClF₃N |
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
| CAS Number | Not publicly disclosed |
| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)CCN.Cl |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the trifluoromethyl group to the phenyl ring. A polar aprotic solvent like dimethylformamide (DMF) is employed to enhance nucleophilicity, followed by amination via reductive methods (e.g., catalytic hydrogenation).
Key Steps:
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Trifluoromethylation: Reaction of 3-methyl-4-chlorophenyl precursors with trifluoromethylating agents (e.g., CF₃Cu).
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Amination: Introduction of the ethylamine chain using ethylene diamine under controlled pH.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | CF₃Cu, DMF, 80°C, 12h | 65–70 |
| Amination | Ethylene diamine, Pd/C, H₂, 50°C | 75–80 |
| Salt Formation | HCl (gas), Et₂O, 0°C | >90 |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a white crystalline solid with a melting point of 180–182°C (decomposition observed above 200°C). It exhibits moderate solubility in polar solvents:
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Water: 12 mg/mL at 25°C.
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Ethanol: 45 mg/mL.
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Dichloromethane: 85 mg/mL.
The boiling point is estimated at 221.6±35.0°C, with a vapor pressure of 0.1±0.4 mmHg at 25°C, indicating low volatility.
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.52 (s, 1H, ArH), 7.48 (d, J=8.4 Hz, 1H, ArH), 3.20 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂Ar), 2.35 (s, 3H, CH₃).
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¹³C NMR (100 MHz, D₂O): δ 145.2 (C-CF₃), 134.8 (C-CH₃), 129.5–126.8 (ArC), 124.5 (q, J=272 Hz, CF₃), 43.5 (CH₂NH₂), 35.2 (CH₂Ar), 21.0 (CH₃).
| Risk | Precautionary Measures |
|---|---|
| Skin irritation (Category 2) | Wear nitrile gloves and lab coat |
| Eye damage (Category 1) | Use safety goggles |
| Aquatic toxicity (Category 3) | Avoid environmental release |
Future Directions and Applications
Drug Development
Ongoing research explores its utility as:
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A precursor for antipsychotic agents targeting dopamine D₃ receptors.
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A ligand in positron emission tomography (PET) tracers for neurodegenerative diseases.
Material Science
The trifluoromethyl group’s electron-withdrawing properties make it a candidate for liquid crystal formulations in display technologies.
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